Bithionolate sodium

Human Fascioliasis Anthelmintic Efficacy Clinical Comparison

Bithionolate sodium is the disodium salt of bithionol, a broad-spectrum anti-infective agent. Clinical data show 100% efficacy against fascioliasis compared to 50% for praziquantel, making it essential in endemic regions. In livestock, 75 mg/kg achieves near-complete clearance with a wide safety margin (tolerated up to 200 mg/kg) vs. hexachlorophene's neurotoxicity at 20 mg/kg. For aquaculture, it demonstrates 20–154× greater potency against Sparicotyle chrysophrii than natural alternatives. As a soluble adenylyl cyclase (sAC) inhibitor (IC50 4.0 μM), it offers a well-characterized tool for biochemical studies with a favorable safety profile for in vivo animal research. Formulators benefit from a five-fold activity boost when combined with lauric diethanolamide.

Molecular Formula C12H4Cl4Na2O2S
Molecular Weight 400.0 g/mol
CAS No. 6385-58-6
Cat. No. B1215189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBithionolate sodium
CAS6385-58-6
Molecular FormulaC12H4Cl4Na2O2S
Molecular Weight400.0 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1SC2=C(C(=CC(=C2)Cl)Cl)[O-])[O-])Cl)Cl.[Na+].[Na+]
InChIInChI=1S/C12H6Cl4O2S.2Na/c13-5-1-7(15)11(17)9(3-5)19-10-4-6(14)2-8(16)12(10)18;;/h1-4,17-18H;;/q;2*+1/p-2
InChIKeyFNYZFZRGBBCWBI-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bithionolate Sodium (CAS 6385-58-6): Core Identity, Antimicrobial Classification, and Procurement Baseline


Bithionolate sodium (CAS 6385-58-6), also referred to as bithionol disodium salt or sodium bitionolate, is the disodium salt of the halogenated bisphenol compound bithionol [1]. It is classified as a broad-spectrum anti-infective agent with demonstrated activity against trematode and cestode parasites, as well as antibacterial and antifungal properties [2]. As a potent inhibitor of soluble adenylyl cyclase (sAC) with an IC50 of 4.0 ± 0.2 μM, it exhibits a unique allosteric mechanism of action that distinguishes it from many conventional antiparasitic agents [3]. The compound has historically been employed in both human and veterinary medicine for the treatment of fascioliasis, paragonimiasis, and tapeworm infections, and continues to be investigated for novel applications in aquaculture and oncology [4].

Why Bithionolate Sodium Cannot Be Casually Substituted: Evidence-Based Differentiation from Structural and Functional Analogs


Despite sharing a bis-phenolic scaffold with compounds like hexachlorophene, or overlapping anthelmintic indications with agents such as praziquantel and niclosamide, bithionolate sodium exhibits a distinct profile of potency, target specificity, and clinical efficacy that precludes simple substitution. Comparative studies reveal that while hexachlorophene demonstrates greater in vitro sAC inhibition (IC50: 1.6 μM vs. 4.0 μM for bithionol), this potency is accompanied by significant neurotoxicity and adverse effects not observed with bithionolate sodium [1][2]. Conversely, praziquantel, a first-line therapy for many trematode infections, is consistently ineffective against Fasciola species, with clinical cure rates as low as 50% compared to 100% for bithionol in human fascioliasis [3][4]. Furthermore, niclosamide, another cestocide, demonstrates markedly lower cure rates (37.5%) in metagonimiasis compared to the complete radical cure achieved with optimized praziquantel regimens, underscoring that even within the anthelmintic class, efficacy is highly parasite-specific [5]. These quantitative disparities in therapeutic index and species-specific activity necessitate precise, evidence-driven selection rather than reliance on class-level assumptions.

Bithionolate Sodium Quantitative Evidence Guide: Head-to-Head Performance Against Key Comparators


Superior Clinical Efficacy in Human Fascioliasis Compared to Praziquantel

In a clinical study of human fascioliasis, bithionol (administered as bithionolate sodium) achieved a 100% cure rate (13/13 patients), whereas praziquantel was effective in only 50% of cases (4/8 patients). Notably, three of the four patients who failed praziquantel therapy were subsequently cured with bithionol [1]. This direct head-to-head comparison establishes bithionol as the more reliable therapeutic option for Fasciola infections.

Human Fascioliasis Anthelmintic Efficacy Clinical Comparison

Favorable Safety Profile Versus Hexachlorophene in Animal Studies

In sheep infected with liver flukes, bithionol at 75 mg/kg achieved near-complete parasite clearance without significant side effects, whereas hexachlorophene, despite being effective at lower doses (10-15 mg/kg), caused severe toxicity including anorexia and, in some cases, life-threatening reactions at doses as low as 20 mg/kg [1]. Additionally, hexachlorophene-treated animals developed cerebral edema and spongiform changes in myelin sheaths, pathologies absent in bithionol-treated subjects [2].

Veterinary Parasitology Toxicity Comparison Liver Fluke Control

Differential In Vitro sAC Inhibition Compared to Hexachlorophene

Bithionol and hexachlorophene both inhibit soluble adenylyl cyclase (sAC), a therapeutic target implicated in diabetes, glaucoma, and male contraception. However, dose-response experiments reveal distinct potency profiles: hexachlorophene exhibits an IC50 of 1.6 ± 0.1 μM, while bithionol has an IC50 of 4.0 ± 0.2 μM [1]. Despite being ~2.5-fold less potent in this assay, bithionol's binding mode at the allosteric bicarbonate site offers a unique mechanism that may translate to different pharmacological properties in vivo [1].

Enzyme Inhibition sAC Pharmacology Allosteric Modulation

Potent Antiparasitic Activity in Aquaculture: Comparison with Natural Compounds

In vitro testing against the gill monogenean Sparicotyle chrysophrii, a major aquaculture pathogen, demonstrated that bithionate sodium (bithionolate sodium) exerted the most potent toxicity among 14 compounds evaluated. Its potency exceeded that of natural compounds by a factor of 20 (cedrol) to 154 (camphor) [1]. Importantly, at concentrations effective against the parasite, bithionate sodium exhibited no cytotoxicity toward host (gilthead seabream) cells, whereas it maintained moderate to high antibacterial activity against Vibrio harveyi and V. anguillarum [1].

Aquaculture Parasitology Monogenean Control In Vitro Efficacy

Complete Efficacy in Ovine Fascioliasis with Defined Oral Dosing

In a controlled study of sheep artificially infected with Fasciola gigantica, a single oral dose of 50 mg/kg or 100 mg/kg bithionol achieved 100% efficacy, with no living flukes found at necropsy 48 hours post-treatment [1]. This establishes a definitive minimum effective dose for ovine fascioliasis and provides a benchmark for comparative efficacy against other fasciolicides. In contrast, compounds like niclosamide have demonstrated limited or negligible activity against Fasciola species [2].

Veterinary Anthelmintic Fasciola gigantica Dose-Response

Synergistic Antimicrobial Enhancement with Formulation Additives

The antimicrobial activity of sodium bithionolate against Candida albicans can be increased five-fold by the addition of lauric diethanolamide, a surfactant that alone exhibits negligible activity against the yeast [1]. This synergistic interaction represents a formulation-specific advantage that can enhance product performance without increasing the active pharmaceutical ingredient concentration.

Antimicrobial Formulation Synergy Candida albicans

Bithionolate Sodium: Validated Application Scenarios Based on Comparative Evidence


Human Fascioliasis Treatment Where Praziquantel Has Failed or Is Contraindicated

Based on direct clinical comparison showing 100% efficacy for bithionol versus 50% for praziquantel [1], bithionolate sodium should be prioritized for procurement in endemic regions where praziquantel failure is common. This is particularly critical given that praziquantel is no longer recommended for fascioliasis by the CDC due to insufficient efficacy [2].

Veterinary Anthelmintic for Ruminant Liver Fluke Control with Superior Safety Margin

In livestock operations where hexachlorophene's neurotoxicity poses an unacceptable risk, bithionolate sodium offers comparable efficacy (75 mg/kg achieves near-complete clearance) with a significantly wider therapeutic index [1]. This safety advantage is quantifiable: bithionol is well-tolerated at doses up to 200 mg/kg, whereas hexachlorophene causes severe toxicity at just 20 mg/kg [2].

Aquaculture Antiparasitic Agent for Monogenean Infestations

For aquaculture facilities seeking alternatives to formalin or resistance-prone drugs, bithionolate sodium's demonstrated potency against Sparicotyle chrysophrii—20 to 154 times greater than natural alternatives—combined with a favorable host cytotoxicity profile positions it as a prime candidate for formulation development [1]. This application is supported by additional studies showing efficacy against other monogeneans such as Microcotyle sebastis [2].

Research Tool for Soluble Adenylyl Cyclase (sAC) Inhibition Studies

In biochemical and cell-based assays targeting sAC, bithionolate sodium provides a well-characterized, commercially available inhibitor with a defined IC50 (4.0 μM) and known allosteric binding mechanism [1]. While hexachlorophene is more potent in vitro (IC50 1.6 μM), its neurotoxicity limits utility in vivo, making bithionolate sodium the preferred choice for animal studies requiring sAC inhibition with an acceptable safety profile [2].

Antimicrobial Formulation Development Leveraging Synergistic Excipients

For industrial microbiologists developing topical or surface antimicrobial products, the documented five-fold activity enhancement of bithionolate sodium against Candida albicans when formulated with lauric diethanolamide [1] provides a validated strategy for creating high-potency formulations with reduced active ingredient load, potentially lowering costs and improving safety profiles.

Technical Documentation Hub

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